7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
描述
This compound is a heterocyclic molecule featuring a quinazolinone core fused with a 1,3,4-thiadiazole moiety via a piperidine linker. The 7-methoxy group on the quinazolinone ring and the isopropyl substituent on the thiadiazole ring are critical for its stereoelectronic properties.
属性
IUPAC Name |
7-methoxy-3-[[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-13(2)18-22-23-20(28-18)24-8-6-14(7-9-24)11-25-12-21-17-10-15(27-3)4-5-16(17)19(25)26/h4-5,10,12-14H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLITORPQRKKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Gold-Catalyzed Cyclization of Anthranilamide Derivatives
The 3,4-dihydroquinazolin-4-one scaffold is synthesized via a gold(I)-catalyzed tandem cyclization, adapted from methodologies for dihydroquinazolinone derivatives. Starting with 7-methoxyisatoic anhydride and 1-amino-4-pentyne, the reaction proceeds through a gold π-alkyne complex intermediate (Figure 1A). Screening of catalysts revealed that (PPh₃)AuCl/AgOTf (10 mol%) in dichloroethane (DCE) at 60°C for 5 hours provided the highest yield (80%) while suppressing ketone byproduct formation. Molecular sieves (4Å) were critical for minimizing hydration side reactions.
Table 1: Catalyst Screening for Quinazolinone Cyclization
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| (PPh₃)AuCl/AgOTf | DCE | 60 | 5 | 80 |
| (PPh₃)AuCl/AgNO₃ | DCE | 60 | 10 | 75 |
| (IPr)AuCl/AgOTf | DCE | 120 | 1 | 31 |
The electronic effects of substituents significantly influenced cyclization efficiency. Substrates with electron-donating groups (e.g., methoxy at position 7) required milder conditions (room temperature, 1.5 hours) compared to sterically hindered analogs.
Preparation of the Piperidine-Thiadiazole Moiety
Thiadiazole Ring Formation
The 5-(propan-2-yl)-1,3,4-thiadiazole component was synthesized via cyclocondensation of thiosemicarbazide with isobutyric acid under dehydrating conditions (P₂O₅, 120°C). The isopropyl group was introduced using isobutyryl chloride, with yields optimized to 89% in toluene at reflux.
Piperidine Substitution
The thiadiazole ring was subsequently functionalized at position 2 with piperidine-4-ylmethanol via nucleophilic substitution. Employing CDI (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 48 hours achieved 78% yield, with residual starting material removed via aqueous extraction.
Table 2: Optimization of Piperidine-Thiadiazole Coupling
Coupling of Quinazolinone and Piperidine-Thiadiazole
Reductive Amination Strategy
The methylene linker between the quinazolinone and piperidine-thiadiazole was established via reductive amination. Reacting the quinazolinone’s benzylic amine with piperidine-thiadiazole aldehyde (NaBH₃CN, MeOH, 0°C) provided the coupled product in 67% yield. Alternative methods using EDC/HOBt in DMF resulted in lower efficiency (53%) due to steric hindrance.
Gold-Mediated Alkylation
Adapting gold-catalyzed protocols, the quinazolinone’s C3 position was alkylated using piperidine-thiadiazole bromide. (PPh₃)AuNTf₂ (5 mol%) in DCE at 80°C for 6 hours achieved 72% yield, with full consumption of starting material confirmed by TLC.
Reaction Optimization and Scale-Up
Solvent Effects on Cyclization
Dichloroethane (DCE) outperformed acetonitrile, THF, and dioxane in gold-catalyzed cyclizations due to its non-coordinating nature and high dielectric constant (ε = 10.4), which stabilized the cationic gold intermediate.
Table 3: Solvent Screening for Quinazolinone Formation
Temperature-Dependent Byproduct Formation
Elevated temperatures (>100°C) promoted ketone byproduct formation via gold-mediated alkyne hydration. Maintaining reactions at 60°C with 4Å molecular sieves reduced byproduct yield to <6%.
Purification and Characterization
化学反应分析
Types of Reactions
"7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" can undergo various chemical reactions, including:
Oxidation: : Can potentially oxidize the methoxy group to form a hydroxyl group.
Reduction: : The ketone group in the quinazolinone core can be reduced to an alcohol.
Substitution: : The methoxy group may undergo nucleophilic substitution under certain conditions.
Common Reagents and Conditions
Oxidation: : Chromium-based reagents like PCC or Dess-Martin periodinane.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles like amines or alkoxides in the presence of base.
Major Products
From oxidation: : Corresponding hydroxyl derivative.
From reduction: : Alcohol derivative of the quinazolinone.
From substitution: : Various substituted derivatives depending on the nucleophile used.
科学研究应用
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this scaffold exhibit a broad spectrum of activity against various bacterial strains:
- Antibacterial Activity : A series of 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, demonstrating moderate to good efficacy (MIC = 1–5 μg/ml) .
Anticancer Properties
The anticancer potential of this compound is noteworthy, with several studies highlighting its effectiveness against various cancer cell lines:
These studies demonstrate that the compound exhibits significant antiproliferative activity across various cancer types, indicating its potential as a lead compound for further development in cancer therapy.
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in several studies:
- Compounds such as 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole have shown potent anticonvulsant properties in animal models when compared to established drugs like phenytoin and carbamazepine . This suggests that the compound could be a candidate for developing new anticonvulsant medications.
Antidepressant Activity
Recent investigations into the antidepressant effects of thiadiazole derivatives have yielded promising results:
作用机制
The mechanism by which "7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one" exerts its effects is through its interaction with molecular targets, potentially including enzymes, receptors, and ion channels. Its precise pathways can involve modulation of specific cellular signals or inhibition/activation of biological processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS: 2548986-56-5)
- Key Differences: The thiadiazole ring in this analog is substituted with a methoxymethyl group at position 3 (vs. isopropyl at position 5 in the target compound). Molecular formula: C₁₉H₂₃N₅O₃S (MW: 401.5 g/mol) .
5-Amino-1-{2-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile
- Key Differences: Features a pyrazole-carbonitrile core instead of quinazolinone. Thiadiazole substituent: methyl group (vs. isopropyl in the target compound). Demonstrated bioactivity: The compound has a molecular weight of 371.1 g/mol and a melting point of 191.8°C, suggesting thermal stability .
Comparative Table: Structural and Physicochemical Properties
*Estimated based on structural similarity to CAS 2548986-56-5 .
Research Findings and Implications
Bioactivity and Pharmacological Potential
- Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole moieties are associated with antimicrobial, anticancer, and anti-inflammatory activities. The isopropyl group in the target compound may improve membrane permeability, a critical factor in central nervous system (CNS) drug design .
- Quinazolinone Core: This scaffold is known for kinase inhibition (e.g., EGFR inhibitors). The 7-methoxy group could modulate electronic effects, influencing binding affinity to target proteins .
Limitations and Unknowns
- No explicit bioactivity data (e.g., IC₅₀ values, toxicity profiles) for the target compound is available in the provided evidence.
- The lumping strategy (grouping structurally similar compounds) suggests that analogs like CAS 2548986-56-5 may share comparable degradation pathways, but experimental validation is required.
生物活性
7-Methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a quinazolinone core substituted with a methoxy group and a piperidine ring linked to a thiadiazole moiety. The structural complexity suggests multiple sites for biological interaction.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives, including those similar to our compound.
Research Findings:
- Cytotoxicity : Various derivatives of 1,3,4-thiadiazoles have shown significant cytotoxicity against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast (MCF-7) cancer cell lines .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation. For example, certain derivatives induced G1/S phase cell cycle arrest in cancer cells .
- Structure-Activity Relationship (SAR) : Substituents on the thiadiazole and quinazolinone rings significantly influence cytotoxicity. For instance, the presence of electron-withdrawing groups has been associated with enhanced activity against specific cancer types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored due to the presence of the thiadiazole ring.
Key Findings:
- Antibacterial Activity : Thiadiazole derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds were effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 ppm .
- Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell walls and interference with metabolic pathways.
Summary of Biological Activities
| Biological Activity | Cell Lines/Organisms | IC50/Effectiveness | References |
|---|---|---|---|
| Anticancer | A549, SK-MEL-2, HCT15 | 0.74 - 10 µg/mL | |
| Antibacterial | E. coli, S. aureus | Active at 100 ppm |
Case Studies
Several case studies have documented the synthesis and evaluation of compounds similar to 7-methoxy-3-({1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one:
- Alam et al. (2011) evaluated a series of thiadiazole derivatives for anticancer activity against multiple human cancer cell lines and found significant growth inhibition across the board .
- Hosseinzadeh et al. (2013) focused on the synthesis of thiadiazole derivatives with trifluoromethyl substituents and demonstrated their superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
常见问题
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
- Step 2: Introduction of the thiadiazole-piperidine moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3: Methoxy group incorporation via alkylation or demethylation-protection strategies. Purity Optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.2–8.5 ppm for aromatic protons) .
Q. How can the compound’s structure be confirmed experimentally?
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond in thiadiazole at ~1.68 Å) .
- Spectroscopy:
- NMR: Compare experimental H/C shifts with computational predictions (e.g., DFT/B3LYP/6-31G*).
- Mass Spectrometry: Validate molecular ion peak (e.g., [M+H] at m/z 450.2) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
- Anticancer: MTT assay (IC in HeLa or MCF-7 cells).
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 6 h under reflux) and improve regioselectivity.
- Catalyst Optimization: Use Pd(OAc)/Xantphos for coupling reactions (yield increase from 45% to 72%).
- Solvent Screening: Replace ethanol with DMF or THF for better solubility of intermediates .
Q. What strategies resolve contradictions in reported bioactivity data?
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replace methoxy with ethoxy) and compare IC trends.
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Statistical Analysis: Apply ANOVA or Tukey’s test to identify significant differences between datasets .
Q. How can the mechanism of action be elucidated for this compound?
- Molecular Docking: Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, PDB ID: 1M17).
- Transcriptomics: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors in thiadiazole) using Schrödinger’s Phase .
Q. What analytical methods validate stability under physiological conditions?
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24 h.
- Thermal Stability: Use DSC/TGA to determine decomposition temperature (>200°C indicates robustness).
- Plasma Stability: Test in human plasma (37°C, 1–6 h) and quantify remaining compound via UPLC .
Methodological Considerations
- Data Reproducibility: Maintain detailed logs of reaction conditions (temperature, solvent purity, catalyst batch).
- Ethical Compliance: Adhere to OECD guidelines for in vivo studies if extrapolating from in vitro data.
- Interdisciplinary Collaboration: Partner with computational chemists for docking studies and pharmacologists for in vivo validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
